(R)-Monepantel vs (S)-Monepantel: Nematicidal Activity Differential Based on Target Channel Modulation
(R)-Monepantel demonstrates complete absence of nematicidal activity compared to the active (S)-enantiomer, a difference rooted in their divergent ability to modulate nematode-specific MPTL-1/DEG-3 nicotinic acetylcholine receptors. While (S)-monepantel acts as a positive allosteric modulator and direct agonist of these channels, causing irreversible channel opening, sustained cation influx, and nematode paralysis, the (R)-enantiomer is unable to effectively activate the channel and produces none of these physiological effects . This enantiomer-specific activity is the defining chemical feature of this compound class [1].
| Evidence Dimension | Nematicidal activity (functional channel activation) |
|---|---|
| Target Compound Data | No activation of MPTL-1/DEG-3 channels; no nematicidal activity |
| Comparator Or Baseline | (S)-Monepantel: Positive allosteric modulator of MPTL-1/DEG-3 nAChRs; causes irreversible channel opening and nematode paralysis |
| Quantified Difference | Qualitative binary difference: (R)-enantiomer inactive; (S)-enantiomer active |
| Conditions | Nematode-specific acetylcholine receptor MPTL-1 (Hco-MPTL-1 in Haemonchus contortus, ACR-23 homolog in Caenorhabditis elegans) |
Why This Matters
For research applications requiring a chiral negative control or investigating enantiomer-specific pharmacology, only purified (R)-Monepantel provides a verifiable inactive comparator against the anthelmintic (S)-enantiomer.
- [1] Epe C, Kaminsky R. New advancement in anthelmintic drugs in veterinary medicine. Trends in Parasitology. 2013 Mar;29(3):129-134. View Source
